4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-(2-chlorophenyl)-, (R*,S*)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-chlorophenyl)-, (R*,S*)- typically involves the reaction of 2-(2-chlorophenyl)thiosemicarbazide with ethylene dibromide under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol . The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-chlorophenyl)-, (R*,S*)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-chlorophenyl)-, (R*,S*)- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound is used in biological assays to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-chlorophenyl)-, (R*,S*)- involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-chlorophenyl)-, (R,R)-**
- 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(4-chlorophenyl)-, (R,R)-**
Uniqueness
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-chlorophenyl)-, (R*,S*)- is unique due to its specific substitution pattern on the chlorophenyl groups, which can influence its biological activity and chemical reactivity . This distinct structure may result in different pharmacological profiles and applications compared to its analogs .
Properties
CAS No. |
109858-93-7 |
---|---|
Molecular Formula |
C20H18Cl2N2O2S2 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
(2R)-2-(2-chlorophenyl)-3-[2-[(2R)-2-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18Cl2N2O2S2/c21-15-7-3-1-5-13(15)19-23(17(25)11-27-19)9-10-24-18(26)12-28-20(24)14-6-2-4-8-16(14)22/h1-8,19-20H,9-12H2/t19-,20-/m1/s1 |
InChI Key |
UPJDLOZHHRIQRO-WOJBJXKFSA-N |
Isomeric SMILES |
C1C(=O)N([C@H](S1)C2=CC=CC=C2Cl)CCN3[C@H](SCC3=O)C4=CC=CC=C4Cl |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2Cl)CCN3C(SCC3=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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